Testolactone

Catalog No.
S548674
CAS No.
968-93-4
M.F
C19H24O3
M. Wt
300.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Testolactone

CAS Number

968-93-4

Product Name

Testolactone

IUPAC Name

(4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C19H24O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h7,9,11,14-16H,3-6,8,10H2,1-2H3/t14-,15+,16+,18+,19+/m1/s1

InChI Key

BPEWUONYVDABNZ-DZBHQSCQSA-N

SMILES

CC12CCC3C(C1CCC(=O)O2)CCC4=CC(=O)C=CC34C

Solubility

Slightly soluble (27.4 mg/L)
SLIGHTLY SOL IN WATER & BENZYL ALCOHOL; SOL IN ALC & CHLOROFORM; INSOL IN ETHER & SOLVENT HEXANE
2.30e-02 g/L

Synonyms

Fludestrin; therapeutic testolactone. US brand name: Teslac. Abbreviation: TL. Code name: SQ9538.

Canonical SMILES

CC12CCC3C(C1CCC(=O)O2)CCC4=CC(=O)C=CC34C

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC(=O)O2)CCC4=CC(=O)C=C[C@]34C

Description

The exact mass of the compound Testolactone is 300.17254 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (27.4 mg/l)slightly sol in water & benzyl alcohol; sol in alc & chloroform; insol in ether & solvent hexane2.30e-02 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23759. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Antineoplastic Agents - Antineoplastic Agents, Hormonal. It belongs to the ontological category of seco-androstane in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Crystals from acetone
WHITE TO OFF-WHITE CRYSTALLINE POWDER

XLogP3

3

Exact Mass

300.17254

LogP

3.7
log Kow = 2.1 (est)
3.7

Odor

PRACTICALLY ODORLESS

Appearance

Solid powder

Melting Point

218.5 °C
218-219 °C
218.5°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6J9BLA949Q

Drug Indication

For palliative treatment of advanced breast cancer in postmenopausal women.
FDA Label

Therapeutic Uses

Antineoplastic Agents, Hormonal
Testolactone has been used as adjunctive therapy in the palliative treatment of advanced or disseminated breast cancer in postmenopausal women when hormone therapy is indicated; however testolactone generally has been replaced by more effective agents. /Included in US product labeling/
The prevalence, pathogenesis, and treatment of gynecomastia are briefly reviewed; drugs mentioned include ... testolactone.
The treatment of 5 girls, aged 14 months to 4.5 year, with precocious puberty in the McCune-Albright syndrome with oral testolactone tablets, ... was reported. Testolactone decreased the levels of circulating estradiol and the ovarian volume, and there was a return to pretreatment levels after testolactone was stopped. During treatment, the peak responses of luteinizing hormone and follicle-stimulating hormone to stimulation by LHRH rose above suppressed pretreatment levels (significantly above pretreatment levels for follicle-stimulating hormone) and then returned to pretreatment levels after testolactone was discontinued. Growth rates fell in 3 patients during treatment but could not be assessed in the other 2 because of bone deformities. The mean rate of bone maturation decreased and menses stopped in 3 of the 4 girls who were menstruating regularly. It was concluded that testolactone is an effective treatment of precocious puberty in the McCune-Albright syndrome.
The effects of oral spironolactone ... or testolactone..., were compared in 9 boys, aged 3.3-7.7 yr, with precocious puberty, who recelved either spironolactone or testolactone for 6 months, followed by combined therapy with both spironolactone and testolactone for at least 6 more months. Neither spironolactone nor testolactone was satisfactory as treatment when given alone. However, combined therapy restored both the growth rate and the rate of bone maturation to normal prepubertal levels and controlled acne, spontaneous erections and aggressive behavior. The combined therapy was assoclated with a significantly lower growth rate than testolactone alone and a significantly lower rate of bone maturation than spironolactone alone. Six of the boys continued to receive the combined therapy for an additional 12 months and maintained nornmal prepubertal rates of growth and bone maturation.
Peutz-Jeghers syndrome (PJS) is a rare disorder characterized by benign intestinal hamartomatous polyps and mucocutaneous pigmentation, and with an increased risk for intestinal and extra-intestinal neoplasms. Sertoli cell tumors in boys with PJS have been increasingly recognized as a cause of prepubertal gynecomastia. However, an association between nephrocalcinosis and PJS has not been reported before. We report on a 7.25-year-old boy with PJS, bilateral gynecomastia, Sertoli cell tumor and nephrocalcinosis, and present the outcome of 1-year treatment with the aromatase inhibitor testolactone. The patient presented with bilateral breast and testis enlargement, and mucocutaneous pigmentation. Testicular ultrasound revealed parenchymal multiple microcalcifications. Histopathological examination was consistent with Sertoli cell tumors. Nephrocalcinosis due to idiopathic renal hypercalciuria was also detected. The aromatase inhibitor testolactone was begun in an attempt to prevent acceleration in skeletal maturation. One-year treatment with testolactone reduced the breast base diameter from 7 to 3 cm, and bone age advanced 1.2 years during this period. Our case demonstrates that waiting for the effect of aromatase inhibitors on gynecomastia before making a decision for mastectomy may be a reasonable option.
Aromatase inhibitors have been used in the treatment of selective forms of precocious puberty since the mid-1980s. The primary aim of therapy is attenuation of the effects of estrogen on growth, skeletal maturation, and secondary sexual development. The first-generation agent, testolactone, has been demonstrated to be tolerable and effective in the treatment of familial male precocious puberty, while mixed results with testolactone have been achieved in girls with McCune-Albright syndrome. A favorable outcome with the use of testolactone in conjunction with conventional therapy in children with congenital adrenal hyperplasia has also been suggested. Although a few anecdotal reports of the use of newer generation aromatase inhibitors in precocious puberty exist, the extreme rarity of the relevant disorders remains a limiting factor in clinical investigation. In this review, the pathophysiology, presentation, and treatment of precocious puberty are described. Particular attention is devoted to the specific disorders in which aromatase inhibitors have been utilized, which are forms of peripheral (gonadotropin-independent) precocious puberty. The impact of untreated precocious puberty on growth and adult stature is discussed, and the actions of estrogen in the human skeleton are summarized. Finally, a detailed description of the existing literature pertaining to aromatase inhibitors in the pediatric population is provided. Emerging potential new indications are discussed. In conclusion, aromatase inhibitors, particularly testolactone, have a proven track record in the treatment of a few forms of precocious puberty.
A total of 140 subfertile men with abnormal testosterone-to-estradiol ratios were treated with 100 to 200 mg testolactone daily or 1 mg anastrozole daily. Changes in testosterone, estradiol, testosterone-to-estradiol ratios and semen parameters were evaluated during therapy. The effect of obesity, diagnosis of the Klinefelter syndrome, and presence of varicocele and/or history of varicocele repair on treatment results was studied. Men treated with testolactone had an increase in testosterone-to-estradiol ratios during therapy (mean plus or minus standard error of the mean 5.3 + or - 0.2 versus 12.4 + or - 1.1, p <0.001). This change was confirmed in subgroups of men with the Klinefelter syndrome, a history of varicocele repair and those with varicocele. A total of 12 oligospermic men had semen analysis before and during testolactone treatment with an increase in sperm concentration (5.5 versus 11.2 million sperm per ml., p <0.01), motility (14.7% versus 21.0%, p <0.05), morphology (6.5% versus 12.8%, p = 0.05), and motility index (606.3 versus 1685.2 million motile sperm per ejaculate, respectively, p <0.05) appreciated. During anastrozole treatment, similar changes in the testosterone-to-estradiol ratios were seen (7.2 + or - 0.3 versus 18.1 + or - 1.0, respectively, p <0.001). This improvement of hormonal parameters was noted for all subgroups except those patients with the Klinefelter syndrome. A total of 25 oligospermic men with semen analysis before and during anastrozole treatment had an increase in semen volume (2.9 versus 3.5 ml., p <0.05), sperm concentration (5.5 versus 15.6 million sperm per ml., p <0.001) and motility index (832.8 versus 2930.8 million motile sperm per ejaculate, respectively, p <0.005). These changes were similar to those observed in men treated with testolactone. No significant difference in serum testosterone levels during treatment with testolactone and anastrozole was observed. However, the anastrozole treatment group did have a statistically better improvement of serum estradiol concentration and testosterone-to-estradiol ratios (p <0.001). Men who are infertile with a low serum testosterone-to-estradiol ratio can be treated with an aromatase inhibitor. With treatment, an increase in testosterone-to-estradiol ratio occurred in association with increased semen parameters. Anastrozole and testolactone have similar effects on hormonal profiles and semen analysis. Anastrazole appears to be at least as effective as testolactone for treating men with abnormal testosterone-to-estradiol ratios, except for the subset with the Klinefelter syndrome, who appeared to be more effectively treated with testolactone.

Pharmacology

Testolactone is a synthetic anti-neoplastic agent that is structurally distinct from the androgen steroid nucleus in possessing a six-membered lactone ring in place of the usual five-membered carbocyclic D-ring. Despite some similarity to testosterone, testolactone has no in vivo androgenic effect. No other hormonal effects have been reported in clinical studies in patients receiving testolactone.
Testolactone is a progesterone derivative with antineoplastic activity. Testolactone inhibits steroid aromatase, thereby preventing the formation of estrogen from adrenal androstenedione and reducing endogenous estrogen levels. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents, Hormonal

Mechanism of Action

Although the precise mechanism by which testolactone produces its clinical antineoplastic effects has not been established, its principal action is reported to be inhibition of steroid aromatase activity and consequent reduction in estrone synthesis from adrenal androstenedione, the major source of estrogen in postmenopausal women. Based on in vitro studies, the aromatase inhibition may be noncompetitive and irreversible. This phenomenon may account for the persistence of testolactone's effect on estrogen synthesis after drug withdrawal.
The exact mechanism of the antineoplastic action of testolactone has not been determined; however, it has been suggested that the drug may reduce estrone synthesis from adrenal androstenedione via noncompetitive, irreversible inhibition of A-ring reductase (aromatase). Because estrogen acts as a growth factor for hormone-dependent breast cancer cells, reduction of serum and tumor concentrations of estrogen inhibits tumor growth and delays disease progression. In postmenopausal women, ovarian secretion of estrogen declines and conversion of adrenal androgens (mainly androstenedione and testosterone) to estrone and estradiol in peripheral tissues (adipose, muscle, and liver), catalyzed by the aromatase enzyme, is the principal source of estrogens. Inhibition of the aromatase enzyme by testolactone results in suppression of estrogen biosynthesis in all tissues, reducing serum concentrations of circulating estrogens, including estrone, estradiol, and estrone sulfate.
Aminoglutethimide and testolactone may be considered the first generation aromatase inhibitors for the endocrine treatment of breast carcinoma. Initially, both of these agents were designed and used clinically based on different concepts of their mechanisms of action. Only later were they both demonstrated to inhibit aromatase. Curiously, testololactone was earlier and more widely used than aminoglutethimide in treating advanced breast carcinoma. The discovery of the peripheral aromatase inhibition as the proper mechanism of action was delayed for both the agents but was relatively more timely for aminoglutethimide. Paradoxically, the clinical use of testololactone has become already obsolete since its true mechanism of action was discovered.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Cytochrome P450 [EC:1.14.14.-]
CYP19A1 (ARO) [HSA:1588] [KO:K07434]

Vapor Pressure

1.7X10-8 mm Hg at 25 °C (est)

Other CAS

968-93-4

Wikipedia

Testolactone

Drug Warnings

Side/Adverse effects: Those indicating need for medical attention: Incidence less frequent: Peripheral neuropathies (numbness or tingling of fingers, toes, or face). Those indicating need for medical attention only if they continue or are bothersome: Incidence less frequent: Diarrhea; loss of appetite; nausea or vomiting; pain or swelling in feet or lower legs; swelling or redness of tongue.
Maculopapular erythema and an increase in blood pressure have been reported rarely during testolactone therapy. Paresthesia, aches and edema of the extremities, glossitis, anorexia, hot flushes, nausea, vomiting, and diarrhea have occurred in patients receiving testolactone, but these adverse effects have not been definitely attributed to the drug. Alopecia alone or with associated nail growth disturbance has been reported rarely during testolactone therapy; however, these adverse effects subsided with continued therapy. Elevation of urinary 17-ketosteroids and creatine has occurred in patients receiving oral dosages of 150 mg of testolactone daily. Increased erythropoiesis has been reported in a patient with myeloid metaplasia receiving testolactone.
Testolactone is not recommended for treatment of breast cancer in males.
Although hypercalcemia has not been reported in patients receiving testolactone to date, plasma calcium concentrations should be routinely monitored in patients receiving the drug, particularly during periods of active remission of bony metastases. If hypercalcemia occurs, appropriate therapy, including high fluid intake, should be instituted.
FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Lipids -> Sterol Lipids [ST] -> Steroids [ST02] -> C19 steroids (androgens) and derivatives [ST0202]
Pharmaceuticals

Methods of Manufacturing

Obtained by microbial transformation of progesterone, Reichstein's substance S, or testosterone.
Fried et al, US 2744120 (1956 to Olin Mathieson)

General Manufacturing Information

While data specific to testolactone were not available(SRC, 2005), the literature suggests that some pharmaceutically active compounds originating from human and veterinary therapy are not eliminated completely in municipal sewage treatment plants and are therefore discharged into receiving waters(1). Wastewater treatment processes often were not designed to remove them from the effluent(2). Selected organic waste compounds may be degrading to new and more persistent compounds that may be released instead of or in addition to the parent compound(2).
This is a controlled substance (anabolic steroid)... .
Synthetic analogs of androgens have been used by professional, as well as amateur, athletes for possible performance enhancement.
Anabolic Steroid Control Act of 2004. Public Law 108-358 (October 22, 2004)... includes /testolactone/ as an anabolic steroid

Analytic Laboratory Methods

Analyte: testolactone; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: testolactone; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards
Analyte: testolactone; matrix: chemical purity; procedure: thin-layer chromatography with comparison to standards
Analyte: testolactone; matrix: pharmaceutical preparation (tablets); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)
Analyte: testolactone; matrix: pharmaceutical preparation (tablets); procedure: thin-layer chromatography with comparison to standards (chemical purity)

Storage Conditions

Testolactone tablets should be stored in tight containers at room temperature (25 °C).

Interactions

When administered concurrently, testolactone may increase the effects of oral anticoagulants. Plasma anticoagulant levels should be monitored and the anticoagulant dosage adjusted accordingly.

Stability Shelf Life

Stable in light, air, and normal temp.

Dates

Modify: 2023-07-15

Explore Compound Types